molecular formula C18H17N3O2S B3000333 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034616-46-9

3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Katalognummer: B3000333
CAS-Nummer: 2034616-46-9
Molekulargewicht: 339.41
InChI-Schlüssel: KWHJEFZUWZKAMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a quinoline-2-yloxy group and a thiophen-2-yl carboxamide moiety. Its structure combines aromatic and heterocyclic elements, which are commonly associated with biological activity, particularly in anticancer and antimicrobial contexts. The quinoline moiety is known for intercalating with DNA or inhibiting kinases, while the thiophene group may enhance solubility and modulate electronic properties .

Eigenschaften

IUPAC Name

3-quinolin-2-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-18(20-17-6-3-11-24-17)21-10-9-14(12-21)23-16-8-7-13-4-1-2-5-15(13)19-16/h1-8,11,14H,9-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHJEFZUWZKAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidine Ring : Cyclization from linear precursors.
  • Introduction of the Quinoline Moiety : Achieved through nucleophilic substitution or cross-coupling reactions.
  • Coupling with Thiophene : Often performed via Suzuki or Stille coupling methods.

These synthetic routes allow for the generation of the compound with specific functional groups that may enhance its biological activity .

Biological Activity

The biological activity of this compound has been assessed in various studies, particularly focusing on its anticancer properties.

Anticancer Activity

Recent research indicates that derivatives of quinoline compounds exhibit significant antiproliferative effects against several cancer cell lines, including MDA-MB231 (breast cancer) and PC-3 (prostate cancer). For instance, a related study reported that certain analogues demonstrated IC50 values as low as 28 µM against PC-3 cells, indicating strong cytotoxic potential .

Table 1: Antiproliferative Activity against Cancer Cell Lines

CompoundCell LineIC50 (µM)
3bPC-328
3aMDA-MB231<47% survival at 10 µM
4ePC-338

This data highlights the promising nature of quinoline derivatives in inhibiting cancer cell growth, suggesting a mechanism that may involve modulation of heat shock proteins such as Hsp90 and Hsp70 .

The precise mechanism by which 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide exerts its biological effects is still under investigation. However, it is believed to interact with specific proteins or enzymes involved in cell cycle regulation and apoptosis, potentially leading to decreased viability in cancer cells .

Case Studies

In a comparative study focusing on similar compounds, researchers synthesized various analogues to evaluate their biological activities. The findings indicated that modifications to the thiophene and quinoline moieties significantly impacted their anticancer efficacy. Notably, compounds with enhanced electron-donating groups exhibited increased activity against resistant cancer cell lines .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiophene-Containing Anticancer Agents

Compounds with thiophene moieties linked to bioactive groups, such as sulfonamides or benzothiazoles, exhibit potent anticancer activity. For example:

  • (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26): IC₅₀ = 10.25 µM against human breast cancer cells .
  • (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29): IC₅₀ = 9.39 µM, outperforming doxorubicin (IC₅₀ ~30 µM) .

Key Differences :

  • Target Compound: Incorporates a pyrrolidine-carboxamide linker, which may enhance conformational flexibility compared to the rigid enone or sulfonamide linkers in compounds 26–27.
  • Quinoline vs. Benzothiazole/Sulfonamide: The quinoline group in the target compound could offer distinct DNA intercalation or kinase inhibition mechanisms compared to benzothiazole-based derivatives .
Pyrrolidine Carboxamide Derivatives
  • (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (Patent compound, ): This structurally complex analog includes a morpholino-pyridine group and trifluoroethyl substituent, likely improving metabolic stability and target affinity. The trifluoroethyl group may enhance lipophilicity compared to the thiophene-carboxamide group in the target compound .
Quinoline-Based Analogs

Such derivatives often exhibit enhanced cytotoxicity due to the quinoline scaffold’s planar structure, which facilitates DNA interaction .

Data Tables

Table 1: Comparison of Key Structural and Pharmacological Features
Compound Core Structure Bioactive Moieties IC₅₀ (µM) Key Features
Target Compound Pyrrolidine-carboxamide Quinoline-2-yloxy, Thiophen-2-yl N/A Flexible linker, dual aromatic systems
(Z)-Compound 26 () Sulfonamide-enone Thiophen-2-yl, Thiazole 10.25 Rigid enone linker, high potency
(S)-Patent Compound () Pyrrolidine-carboxamide Morpholino-pyridine, CF₃CH₂ N/A Enhanced lipophilicity, kinase targeting
N-Phenylpyrrolidine-1-carbothioamide Pyrrolidine-thioamide Phenyl N/A Altered H-bonding, potential metabolic stability

Research Findings and Implications

  • Anticancer Potential: Thiophene and quinoline hybrids (e.g., ) show IC₅₀ values in the low micromolar range, suggesting the target compound’s structural motifs are promising for oncology drug development .
  • Structural Flexibility : The pyrrolidine linker in the target compound may improve bioavailability compared to rigid analogs, though this requires experimental validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.